Cas no 18108-89-9 (3-(5-Chloro-1H-indol-1-yl)propanoic acid)

3-(5-Chloro-1H-indol-1-yl)propanoic acid is a chlorinated indole derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a chloro-substituted indole core linked to a propanoic acid moiety, offering versatility as an intermediate in medicinal chemistry. The chloro group enhances electrophilic reactivity, facilitating further functionalization, while the carboxylic acid group provides a handle for conjugation or salt formation. This compound may serve as a precursor in the development of bioactive molecules, particularly those targeting indole-based pathways. Its well-defined chemical properties and stability under standard conditions make it suitable for research-scale applications. Proper handling and storage are recommended to maintain purity and reactivity.
3-(5-Chloro-1H-indol-1-yl)propanoic acid structure
18108-89-9 structure
Product Name:3-(5-Chloro-1H-indol-1-yl)propanoic acid
CAS No:18108-89-9
MF:C11H10ClNO2
MW:223.655601978302
CID:2141683
PubChem ID:59466443
Update Time:2025-05-27

3-(5-Chloro-1H-indol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chloro-1H-indol-1-yl)propanoic acid
    • 1H-Indole-1-propanoic acid, 5-chloro-
    • QUMLYCMUFWVGGA-UHFFFAOYSA-N
    • NE22284
    • 3-(5-Chloro-1H-indol-1-yl)propanoic acid
    • Inchi: 1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
    • InChI Key: QUMLYCMUFWVGGA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=CN2CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Topological Polar Surface Area: 42.2

3-(5-Chloro-1H-indol-1-yl)propanoic acid Pricemore >>

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Additional information on 3-(5-Chloro-1H-indol-1-yl)propanoic acid

3-(5-Chloro-1H-indol-1-yl)propanoic acid (CAS No. 18108-89-9): A Comprehensive Overview

3-(5-Chloro-1H-indol-1-yl)propanoic acid (CAS No. 18108-89-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various biological applications, particularly in the development of novel therapeutic agents. This comprehensive overview aims to provide an in-depth understanding of the chemical properties, biological activities, and potential applications of 3-(5-Chloro-1H-indol-1-yl)propanoic acid.

Chemical Structure and Properties

3-(5-Chloro-1H-indol-1-yl)propanoic acid is a derivative of indole, a key heterocyclic compound with a wide range of biological activities. The structure of this compound consists of a propanoic acid moiety attached to a 5-chloroindole ring. The presence of the chlorine substituent at the 5-position of the indole ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.

The molecular formula of 3-(5-Chloro-1H-indol-1-yl)propanoic acid is C12H12ClNO2, with a molecular weight of approximately 243.68 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in its use in biological assays and pharmaceutical formulations.

Synthesis and Preparation

The synthesis of 3-(5-Chloro-1H-indol-1-yl)propanoic acid can be achieved through various routes, depending on the availability of starting materials and the desired purity of the final product. One common method involves the reaction of 5-chloroindole with bromopropionic acid or its ester derivative in the presence of a base such as potassium carbonate or sodium hydride. The resulting product can be further purified by recrystallization or column chromatography to obtain high-purity material suitable for research and development purposes.

Biological Activities and Mechanisms of Action

3-(5-Chloro-1H-indol-1-yl)propanoic acid has been extensively studied for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. Recent research has highlighted its ability to modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and neurotransmission.

In neuropharmacology, 3-(5-Chloro-1H-indol-1-yl)propanoic acid has shown promise as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. Additionally, it has been shown to enhance synaptic plasticity and improve cognitive function in animal models.

In the realm of anti-inflammatory research, 3-(5-Chloro-1H-indol-1-yl)propanoic acid has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This property makes it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Applications and Potential Therapeutic Uses

The potential therapeutic applications of 3-(5-Chloro-1H-indol-1-yl)propanoic acid are diverse and promising. In preclinical studies, this compound has demonstrated efficacy in various disease models, leading to increased interest in its clinical development.

In neurodegenerative diseases, clinical trials are currently underway to evaluate the safety and efficacy of 3-(5-Chloro-1H-indol-1-yl)propanoic acid-based therapies. Early results have shown promising outcomes, with improvements in cognitive function and reduced markers of neuroinflammation observed in patients with mild cognitive impairment.

In inflammatory conditions, phase II clinical trials have been initiated to assess the anti-inflammatory effects of 3-(5-Chloro-1H-indol-1-yl)propanoic acid. Preliminary data suggest that this compound may offer a novel therapeutic approach for managing chronic inflammation without the side effects associated with traditional anti-inflammatory drugs.

Safety Considerations and Future Directions

The safety profile of 3-(5-Chloro-1H-indol-1-yl)propanoic acid is an important consideration for its clinical development. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its long-term safety profile and potential drug interactions.

The future directions for research on 3-(5-Chloro-1H-indol-1-y l)propan oic acid strong > include exploring its mechanisms of action at a molecular level, optimizing its pharmacokinetic properties for improved bioavailability, and developing novel formulations for targeted delivery to specific tissues or organs.

In conclusion, 3-(5-Chlor o - 1 H -ind ol - 1 - y l )prop ano ic aci d (CAS No. 18 08 - 89 -9 ) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, paving the way for innovative treatments in neuropharmacology and anti-inflammatory medicine. p >

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